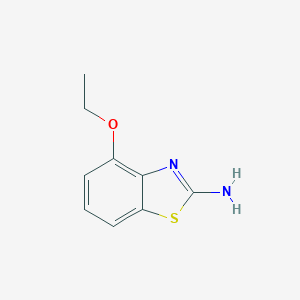

2-Amino-4-ethoxybenzothiazole

Beschreibung

Eigenschaften

IUPAC Name |

4-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGMOMZRSFGBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166438 | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15850-79-0 | |

| Record name | 4-Ethoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15850-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015850790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-ETHOXYBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL9RLY05NF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-ethoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-ethoxybenzothiazole. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the foundational chemical information, general experimental protocols for determining key physicochemical parameters, and insights into the synthesis, reactivity, and significant potential of the 2-aminobenzothiazole scaffold in drug development.

Core Physicochemical Data

| Physicochemical Property | This compound (Predicted/Unavailable) | 2-Amino-4-methoxybenzothiazole[1] | 2-Amino-6-ethoxybenzothiazole[2] | 2-Amino-4-methylbenzothiazole[3][4] |

| Molecular Formula | C₉H₁₀N₂OS | C₈H₈N₂OS | C₉H₁₀N₂OS | C₈H₈N₂S |

| Molecular Weight ( g/mol ) | 194.25 | 180.23 | 194.25 | 164.23 |

| Melting Point (°C) | Not available | 153-155 | 161-163 | 137-139 |

| Boiling Point (°C) | Not available | Not available | Not available | 322.0 ± 35.0 (Predicted) |

| Solubility | Not available | Not available | Not available | < 0.1 g/100 mL at 24 °C[5] |

| pKa | Not available | Not available | Not available | 4.7 ± 0.1 (Predicted)[4][5] |

| logP | Not available | Not available | Not available | Not available |

General Synthesis and Reactivity

The 2-aminobenzothiazole scaffold is a versatile and highly reactive structure in organic synthesis, frequently used as an intermediate for constructing more complex, pharmacologically active heterocyclic compounds.[6][7][8]

A general approach to the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanate source, followed by cyclization. For instance, a common pathway is the reaction of an aniline with ammonium thiocyanate to form a thiourea derivative, which is then cyclized using an oxidizing agent like chlorine or bromine.[9]

The reactivity of the 2-aminobenzothiazole core is characterized by the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atom, making them amenable to reactions with electrophiles to form a variety of fused heterocyclic systems.[6] This reactivity is fundamental to its role as a privileged scaffold in medicinal chemistry.

Applications in Drug Development

The 2-aminobenzothiazole scaffold is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by its derivatives.[10] This versatile core structure is present in compounds investigated for a wide range of therapeutic applications.

Key Therapeutic Areas:

-

Anticancer: Derivatives of 2-aminobenzothiazole have shown potential as anticancer agents by targeting various proteins involved in cancer progression, such as tyrosine kinases (e.g., EGFR, VEGFR-2) and serine/threonine kinases.[11][12]

-

Anti-inflammatory: Certain 2-aminobenzothiazole compounds have demonstrated anti-inflammatory properties by inhibiting enzymes and pathways associated with the inflammatory response.[10]

-

Antidiabetic: Some derivatives have been explored for their potential in managing diabetes, with studies suggesting they may act on targets like aldose reductase and PPAR-γ.[13]

-

Antimicrobial and Antiviral: The 2-aminobenzothiazole nucleus is a component of molecules with demonstrated antimicrobial and antiviral activities.[10]

The broad spectrum of biological activity makes the 2-aminobenzothiazole scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[10]

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow (0.5-2°C).

-

Boiling Point Determination

The boiling point is a key physical constant for a liquid.

Methodology (Distillation Method):

-

Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, condenser, thermometer, and receiving flask.

-

Procedure:

-

The liquid sample (a few milliliters) is placed in the distilling flask with a boiling chip.

-

The flask is heated gently.

-

The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distilling flask.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and drips into the condenser.

-

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Methodology (Shake-Flask Method):

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

pKa Determination

The pKa is a measure of the acidity or basicity of a compound.

Methodology (Potentiometric Titration):

-

Sample Preparation: A solution of the compound is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

-

Apparatus: A calibrated pH meter and a burette are used.

-

Procedure:

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

logP (Octanol-Water Partition Coefficient) Determination

logP is a measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Procedure:

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

-

The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

References

- 1. 2-氨基-4-甲氧基苯并噻唑 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-氨基-6-乙氧基苯并噻唑 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 2-Amino-4-methylbenzothiazole CAS#: 1477-42-5 [m.chemicalbook.com]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. iajesm.in [iajesm.in]

- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-Amino-4-ethoxybenzothiazole: A Technical Guide

Introduction

2-Amino-4-ethoxybenzothiazole belongs to the benzothiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate structural elucidation and characterization are paramount for advancing research and ensuring the quality of synthesized compounds. This technical guide provides an in-depth analysis of the spectral data expected for this compound, using its methoxy analog as a stand-in. The guide covers Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectral Data Summary

The following tables summarize the quantitative spectral data for 2-Amino-4-methoxybenzothiazole. These values provide a baseline for the expected spectral characteristics of this compound, with anticipated minor shifts due to the difference in the alkoxy substituent.

Table 1: FT-IR Spectral Data of 2-Amino-4-methoxybenzothiazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3412-3487 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3300-3368 | Strong, Broad | N-H stretching |

| 2953, 2874 | Medium | C-H symmetric and asymmetric stretching of the methoxy group |

| 1606-1654 | Strong | N-H bending of the primary amine[1] |

| 1536 | Medium | C=N stretching of the thiazole ring[2] |

| 1448 | Medium | C-C stretching of the aromatic ring[2] |

| 1235 | Medium | C=S stretching[2] |

| 1141 | Medium | C-O-C stretching of the ether group[2] |

Table 2: ¹H NMR Spectral Data of 2-Amino-4-methoxybenzothiazole (Solvent: DMSO-d₆)[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | Singlet | 2H | -NH₂ (protons of the amino group) |

| ~7.1 | Multiplet | 1H | Aromatic H |

| ~6.8 | Multiplet | 1H | Aromatic H |

| ~6.6 | Multiplet | 1H | Aromatic H |

| 3.84 | Singlet | 3H | -OCH₃ (methoxy protons) |

For this compound, the -OCH₃ signal would be replaced by a quartet around δ 4.0-4.2 ppm (2H, -OCH₂-) and a triplet around δ 1.3-1.5 ppm (3H, -CH₃).

Table 3: ¹³C NMR Spectral Data of 2-Amino-4-methoxybenzothiazole (Solvent: DMSO)[4]

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C2 (carbon of the C=N group) |

| ~153 | C4 (aromatic carbon attached to the ether) |

| ~142 | C7a (aromatic carbon at the ring junction) |

| ~128 | C5 (aromatic carbon) |

| ~115 | C7 (aromatic carbon) |

| ~110 | C6 (aromatic carbon) |

| ~108 | C3a (aromatic carbon at the ring junction) |

| 55.6 | -OCH₃ (methoxy carbon) |

For this compound, the -OCH₃ carbon signal would be replaced by signals for the ethoxy group: approximately δ 63-65 ppm (-OCH₂-) and δ 14-16 ppm (-CH₃).

Table 4: Mass Spectrometry Data of 2-Amino-4-methoxybenzothiazole[5]

| m/z | Ion |

| 180.04 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 137 | [M - CH₃ - CO]⁺ |

The expected molecular weight for this compound is 194.25 g/mol . The fragmentation pattern would likely show losses of the ethyl group.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

FT-IR Spectroscopy (Solid Sample)

-

Sample Preparation (Thin Solid Film Method):

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4]

-

Filter the solution into a clean NMR tube to a height of about 4-5 cm.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.[4]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of about 10-100 µg/mL in the same solvent.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

If fragmentation analysis is required, perform tandem mass spectrometry (MS/MS) on the parent ion of interest.

-

Visualizations

The following diagrams illustrate the logical workflow for spectral data analysis and a hypothetical signaling pathway involving a benzothiazole derivative.

Caption: A logical workflow for the spectral analysis and structure elucidation of an organic compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-4-ethoxybenzothiazole

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-4-ethoxybenzothiazole. The information is targeted towards researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes predicted spectral data, outlines a general experimental protocol for NMR analysis, and presents a visual representation of the molecular structure and its NMR correlations.

Predicted NMR Data

The predicted ¹H and ¹³C NMR data for this compound are presented in the tables below. These values are estimations derived from analogous compounds and are intended to serve as a reference for spectral interpretation.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | d | 1H | H-7 |

| ~7.2 - 7.4 | t | 1H | H-6 |

| ~6.8 - 7.0 | d | 1H | H-5 |

| ~5.5 - 6.0 | br s | 2H | -NH₂ |

| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ |

| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |

d = doublet, t = triplet, q = quartet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C-2 (C=N) |

| ~150 - 155 | C-4 (C-O) |

| ~145 - 150 | C-8 (C-S) |

| ~130 - 135 | C-9 (C-N) |

| ~120 - 125 | C-6 |

| ~115 - 120 | C-7 |

| ~105 - 110 | C-5 |

| ~63 - 68 | -OCH₂CH₃ |

| ~14 - 16 | -OCH₂CH₃ |

Experimental Protocol

The following is a generalized experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts.[1]

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. NMR Spectrometer Setup:

-

The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[1][2]

-

Tune and match the probe for the respective nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically used.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: Standard probe temperature (e.g., 298 K).

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is commonly used to simplify the spectrum to singlets.

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

5. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound with atom numbering and highlights the key correlations expected in the NMR spectra.

References

Mass Spectrometry of 2-Amino-4-ethoxybenzothiazole: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Amino-4-ethoxybenzothiazole (C₉H₁₀N₂OS), a heterocyclic amine of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this document outlines predicted fragmentation patterns based on established principles and data from structurally related molecules, including 2-aminobenzothiazoles and aromatic ethoxy compounds. Detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to facilitate its analysis.

Predicted Mass Spectral Data

The analysis of this compound, with a monoisotopic mass of 194.0514 g/mol , is expected to yield distinct fragmentation patterns depending on the ionization technique employed. Electron Ionization (EI) will likely produce a greater number of fragments compared to the softer Electrospray Ionization (ESI) technique, which is expected to primarily yield the protonated molecular ion.

Predicted Electron Ionization (EI-MS) Data

Under electron ionization, the molecule is expected to form a molecular ion (M⁺•) at m/z 194. Subsequent fragmentation is predicted to follow pathways characteristic of aromatic ethers and benzothiazoles. The most prominent fragmentation is anticipated to be the loss of ethene via a McLafferty rearrangement from the ethoxy group.

| m/z (Predicted) | Proposed Fragment Ion | Formula | Probable Neutral Loss | Relative Abundance (Predicted) |

| 194 | [M]⁺• | [C₉H₁₀N₂OS]⁺• | - | Moderate |

| 166 | [M - C₂H₄]⁺• | [C₇H₆N₂OS]⁺• | Ethene (C₂H₄) | High |

| 165 | [M - C₂H₅]⁺ | [C₇H₅N₂OS]⁺ | Ethyl radical (•C₂H₅) | Moderate |

| 179 | [M - CH₃]⁺ | [C₈H₇N₂OS]⁺ | Methyl radical (•CH₃) | Low |

| 138 | [C₇H₆N₂S]⁺• | [C₇H₆N₂S]⁺• | Carbon monoxide (CO) | Low |

| 121 | [C₇H₅N₂]⁺ | [C₇H₅N₂]⁺ | •SH, CO | Low |

Predicted Electrospray Ionization (ESI-MS/MS) Data

In positive-ion ESI, this compound is expected to be readily protonated, forming an abundant [M+H]⁺ ion at m/z 195. Tandem mass spectrometry (MS/MS) of this precursor ion through collision-induced dissociation (CID) would likely yield the following key product ions.

| Precursor Ion m/z | Product Ion m/z (Predicted) | Proposed Fragment Ion | Formula | Probable Neutral Loss |

| 195 | 195 | [M+H]⁺ | [C₉H₁₁N₂OS]⁺ | - |

| 195 | 167 | [M+H - C₂H₄]⁺ | [C₇H₇N₂OS]⁺ | Ethene (C₂H₄) |

| 195 | 178 | [M+H - NH₃]⁺ | [C₉H₈OS]⁺ | Ammonia (NH₃) |

Visualization of Fragmentation Pathways & Workflows

The following diagrams illustrate the predicted fragmentation logic and a general experimental workflow for the mass spectrometric analysis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Amino-4-ethoxybenzothiazole

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Amino-4-ethoxybenzothiazole, a molecule of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, data interpretation, and a summary of expected vibrational frequencies. While direct experimental data for this specific molecule is not extensively published, this guide extrapolates from the well-documented spectroscopic data of closely related 2-aminobenzothiazole derivatives to provide a robust analytical framework.

Introduction to this compound

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various pharmacologically active agents.[1] The introduction of an ethoxy group at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and, consequently, its biological activity and spectroscopic signature. Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups and elucidate the structural features of molecules based on their interaction with infrared radiation.[2]

Theoretical Vibrational Analysis

The vibrational modes of this compound can be predicted and assigned based on the analysis of similar compounds, such as 2-amino-4-methylbenzothiazole and 2-amino-4-methoxybenzothiazole, often supported by Density Functional Theory (DFT) calculations.[3][4][5] The primary vibrational modes of interest include the stretching and bending of the amino group, the aromatic ring vibrations, and the characteristic vibrations of the thiazole and ethoxy moieties.

Key Expected Vibrational Modes:

-

N-H Vibrations: The amino group is expected to show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

-

Aromatic C-H Stretching: Sharp absorption bands corresponding to the stretching of C-H bonds on the benzene ring are anticipated in the 3000-3100 cm⁻¹ region.[2]

-

Aliphatic C-H Stretching: The ethoxy group will exhibit symmetric and asymmetric stretching vibrations of its C-H bonds, generally appearing in the 2850-2980 cm⁻¹ range.

-

C=N Stretching: The stretching vibration of the endocyclic C=N bond within the thiazole ring is a characteristic peak, expected around 1600-1670 cm⁻¹.[2]

-

C-O Stretching: The C-O-C linkage of the ethoxy group will produce strong, characteristic stretching bands, typically in the 1000-1300 cm⁻¹ region.

-

C-S Stretching: The vibration of the C-S bond in the thiazole ring is expected to appear at lower frequencies, generally in the 600-700 cm⁻¹ range.[2]

Data Presentation: Expected Vibrational Frequencies

The following table summarizes the expected primary infrared absorption frequencies for this compound based on the analysis of related structures.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| ~3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Medium - Strong |

| ~3100 - 3000 | Aromatic C-H Stretching | Medium - Sharp |

| ~2980 - 2850 | Aliphatic C-H Asymmetric & Symmetric Stretching | Medium |

| ~1650 - 1600 | C=N Stretching (Thiazole Ring) | Strong |

| ~1600 - 1550 | N-H Bending | Medium - Strong |

| ~1500 - 1400 | Aromatic C=C Ring Stretching | Medium - Strong |

| ~1250 - 1200 | Aryl C-O Asymmetric Stretching (Ethoxy) | Strong |

| ~1050 - 1000 | Aryl C-O Symmetric Stretching (Ethoxy) | Strong |

| ~700 - 600 | C-S Stretching | Weak - Medium |

Experimental Protocols

A standard experimental procedure for obtaining the Fourier Transform Infrared (FTIR) spectrum of this compound is detailed below.

4.1. Sample Preparation (Solid Phase)

-

Purity Confirmation: Ensure the purity of the synthesized this compound using techniques like Thin Layer Chromatography (TLC) and melting point determination.[2]

-

KBr Pellet Method:

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) to remove any moisture, which can interfere with the spectrum (particularly in the O-H stretching region).

-

Grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

4.2. Instrumentation and Data Acquisition

-

Spectrometer: Utilize a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin Elmer or Shimadzu model, for data collection.[1][6]

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor, as well as instrumental artifacts.

-

Sample Spectrum: Place the KBr pellet in the sample holder of the spectrometer.

-

Data Collection:

-

Scan the sample over a typical mid-IR range of 4000-400 cm⁻¹.[6]

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectral resolution is typically set to 4 cm⁻¹.

-

4.3. Data Processing and Analysis

-

Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Peak Identification: Identify the wavenumbers of the major absorption bands.

-

Vibrational Assignment: Assign the observed peaks to specific molecular vibrations based on established correlation tables and comparison with spectra of analogous compounds and computational studies.[7][8]

Mandatory Visualizations

Caption: Experimental workflow for FTIR analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a valuable fingerprint for its structural identification and characterization. By understanding the expected vibrational frequencies of its key functional groups, researchers can effectively use FTIR spectroscopy for routine analysis, purity assessment, and to gain insights into the molecular structure. The experimental protocol outlined in this guide provides a standardized approach to obtaining high-quality spectral data for this and related benzothiazole derivatives, which are crucial for advancing drug discovery and development efforts.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. jchr.org [jchr.org]

- 3. Structural, vibrational, electronic investigations and quantum chemical studies of 2-amino-4-methoxybenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicaljournals.com [chemicaljournals.com]

- 5. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Quantum Chemical Blueprint: Unveiling the Electronic and Structural Landscape of 2-Amino-4-ethoxybenzothiazole

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in elucidating the molecular properties of 2-Amino-4-ethoxybenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental and computational data for this specific molecule are limited in publicly available literature, this document leverages established computational methodologies and data from closely related 2-aminobenzothiazole analogs to present a robust framework for its analysis. This guide details the theoretical background, computational workflow, expected quantitative data, and potential experimental validation protocols. The insights derived from these calculations are crucial for understanding the molecule's reactivity, stability, and potential as a scaffold in drug design.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The substituent pattern on the benzothiazole core significantly influences its biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to predict the electronic structure, molecular geometry, and spectroscopic properties of these molecules, thereby guiding synthetic efforts and aiding in the rational design of novel therapeutic agents.[1][2] This guide focuses on the theoretical investigation of this compound, providing a roadmap for its computational characterization.

Computational Methodology: A Workflow for Analysis

The quantum chemical analysis of this compound typically follows a structured workflow designed to yield a comprehensive understanding of its molecular characteristics.

Caption: Computational workflow for quantum chemical analysis.

This process begins with the construction of an initial 3D structure of the molecule. This structure is then optimized to find its most stable energetic conformation using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[3][4] Following optimization, vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum and to predict its infrared and Raman spectra. Subsequently, a range of electronic and spectroscopic properties are calculated to provide a complete molecular profile.

Predicted Molecular Properties: Quantitative Data

Based on studies of analogous compounds such as 2-amino-4-methoxybenzothiazole, the following tables summarize the expected quantitative data for this compound.[3]

Table 1: Optimized Geometrical Parameters (Representative)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-S (thiazole) | ~1.75 Å |

| C=N (thiazole) | ~1.32 Å | |

| C-N (amino) | ~1.38 Å | |

| C-O (ethoxy) | ~1.37 Å | |

| O-C (ethyl) | ~1.44 Å | |

| Bond Angle | C-S-C | ~88° |

| S-C-N | ~115° | |

| C-N-C (thiazole) | ~110° | |

| Dihedral Angle | C-C-O-C (ethoxy) | ~178° |

Note: These values are illustrative and based on similar structures. Actual values would require specific calculations.

Table 2: Calculated Electronic Properties (Representative)

| Property | Predicted Value (B3LYP/6-311++G(d,p)) |

| Energy of HOMO | ~ -5.8 eV |

| Energy of LUMO | ~ -1.2 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.6 eV |

| Dipole Moment | ~ 2.5 Debye |

| Mulliken Atomic Charges | N (amino): ~ -0.6 e |

| S (thiazole): ~ -0.1 e | |

| O (ethoxy): ~ -0.5 e |

Note: The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.[5]

Table 3: Predicted Vibrational Frequencies (Notable Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amino) | ~3400-3500 |

| C-H stretch (aromatic) | ~3050-3150 |

| C-H stretch (aliphatic) | ~2900-3000 |

| C=N stretch (thiazole) | ~1620 |

| N-H bend (amino) | ~1580 |

| C-O stretch (ethoxy) | ~1250 |

Note: These frequencies are unscaled and would typically be scaled to improve agreement with experimental data.

Experimental Protocols for Validation

The computational predictions should ideally be validated through experimental characterization.

Synthesis of this compound (Proposed)

A plausible synthetic route for this compound can be adapted from established methods for similar compounds.

Caption: Proposed synthesis of this compound.

Protocol:

-

Thiourea Formation: 3-Ethoxyaniline is reacted with potassium thiocyanate in the presence of hydrochloric acid to form 1-(3-ethoxyphenyl)thiourea.

-

Oxidative Cyclization: The resulting thiourea derivative undergoes oxidative cyclization using a reagent like bromine in chloroform to yield the final product, this compound. The product would then be purified by recrystallization.

Spectroscopic Characterization

-

FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra would be recorded and compared with the calculated frequencies to validate the computed structure.[3]

-

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons would be determined experimentally and compared with values calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[2]

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be measured and compared to the predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations.[3]

Analysis of Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

Caption: Relationship between FMOs and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the benzothiazole ring, indicating these are the likely sites for electrophilic attack. The LUMO is anticipated to be distributed over the thiazole ring, suggesting these atoms are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.[2]

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to characterizing the structural and electronic properties of this compound. By employing DFT and related methods, researchers can gain a detailed understanding of its geometry, vibrational modes, electronic transitions, and reactivity, which is invaluable for its potential application in drug development. While this guide presents a theoretical framework based on analogous compounds, specific computational and experimental studies on this compound are warranted to fully elucidate its unique molecular characteristics.

References

Theoretical Frontiers in 2-Aminobenzothiazole Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Theoretical and computational studies have emerged as indispensable tools in the rational design and development of novel 2-aminobenzothiazole derivatives as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the theoretical approaches being employed, from quantum chemical calculations to molecular docking and ADMET profiling. It aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the methodologies, quantitative data, and logical workflows that are accelerating the discovery of next-generation 2-aminobenzothiazole-based drugs.

Quantitative Insights from Theoretical Studies

Computational studies provide critical quantitative data that guide the selection and optimization of 2-aminobenzothiazole derivatives. The following tables summarize key findings from recent theoretical investigations, including molecular docking and in vitro assays informed by computational predictions.

Table 1: Molecular Docking and In Vitro Activity of 2-Aminobenzothiazole Derivatives against Cancer Targets

| Compound ID | Target Protein | Binding Affinity (ΔG, kcal/mol) | Predicted Interactions | In Vitro Assay | IC50 (µM) or % Inhibition | Reference |

| OMS5 | PI3Kγ | - | Hydrogen bonds, hydrophobic interactions | Lung Cancer (A549) | 22.13 | [1] |

| OMS14 | PI3Kγ | - | Hydrogen bonds, hydrophobic interactions | Breast Cancer (MCF-7) | 61.03 | [1] |

| OMS1 | PI3Kγ | - | - | PI3Kγ Inhibition | 47% at 100 µM | [1][2] |

| OMS2 | PI3Kγ | - | - | PI3Kγ Inhibition | 48% at 100 µM | [1][2] |

| Compound 12 | EGFR Kinase | - | H-bond with Met793, Asp855; hydrophobic insertion | - | - | [3] |

| Compound 20 | VEGFR-2 Kinase | - | - | VEGFR-2 Inhibition | 0.15 | [3] |

| Compound 21 | VEGFR-2 Kinase | - | - | VEGFR-2 Inhibition | 0.19 | [3] |

| Compound 40 | CDK2 | - | - | CDK2 Inhibition | 4.29 | [3] |

Table 2: Molecular Docking of 2-Aminobenzothiazole Derivatives against Other Therapeutic Targets

| Compound ID | Target Protein | Binding Affinity (ΔG, kcal/mol) | Reference |

| 3b | PPARγ | -7.8 | [4] |

| 4y | PPARγ | -8.4 | [4] |

| 8d | Aldose Reductase (ALR2) | -8.39 | [5] |

| 8d | PPAR-γ | -7.77 | [5] |

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of theoretical studies. This section outlines the standard protocols for key computational experiments performed on 2-aminobenzothiazole derivatives.

Molecular Docking Protocol using AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7]

-

Preparation of the Receptor:

-

The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Polar hydrogen atoms are added to the protein structure.

-

Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

-

The prepared protein structure is saved in the PDBQT file format.

-

-

Preparation of the Ligand (2-Aminobenzothiazole Derivative):

-

The 2D structure of the 2-aminobenzothiazole derivative is drawn using chemical drawing software and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field or quantum mechanical method.

-

Rotatable bonds in the ligand are defined.

-

The prepared ligand structure is saved in the PDBQT file format.

-

-

Grid Box Definition:

-

A grid box is defined around the active site of the receptor. The size and center of the grid box are specified to encompass the binding pocket.

-

-

Docking Simulation:

-

AutoDock Vina is used to perform the docking calculations.

-

The program searches for the best binding poses of the ligand within the defined grid box using a scoring function to estimate the binding affinity.

-

The exhaustiveness parameter, which controls the extent of the search, is set (a higher value increases the thoroughness of the search).

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best binding poses based on the predicted binding affinities (in kcal/mol).

-

The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular visualization software.

-

Density Functional Theory (DFT) Calculation Protocol

DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[1][8][9]

-

Molecular Structure Input:

-

The 3D coordinates of the 2-aminobenzothiazole derivative are imported into a computational chemistry software package (e.g., Gaussian).

-

-

Calculation Setup in Gaussian:

-

Job Type: Geometry optimization (Opt) is selected to find the minimum energy conformation of the molecule. Frequency calculations (Freq) are often performed concurrently to confirm that the optimized structure is a true minimum and to obtain vibrational data.

-

Method: A DFT functional is chosen. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional.[1][8]

-

Basis Set: A basis set, which describes the atomic orbitals, is selected. The 6-311G(d,p) basis set is commonly used for such molecules.[8]

-

Charge and Multiplicity: The total charge and spin multiplicity of the molecule are specified. For most neutral, closed-shell molecules, this will be 0 and 1, respectively.

-

Solvation Model (Optional): To simulate the molecule in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be applied.[8]

-

-

Running the Calculation:

-

The input file is submitted to the Gaussian software for calculation.

-

-

Analysis of Output:

-

Optimized Geometry: The optimized molecular geometry (bond lengths, bond angles, dihedral angles) is analyzed.

-

Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental IR or Raman spectra for validation.

-

Electronic Properties: Key electronic properties are extracted from the output, including:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are important for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): This map shows the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

-

-

In Silico ADMET Prediction Protocol

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted computationally to assess the drug-likeness of a compound in the early stages of drug discovery.[10][11][12]

-

Ligand Preparation:

-

The 2D or 3D structure of the 2-aminobenzothiazole derivative is used as input.

-

-

Selection of ADMET Prediction Tools:

-

Various online and standalone software tools are available for ADMET prediction (e.g., SwissADME, admetSAR, ProTox).

-

-

Calculation of Physicochemical Properties:

-

The software calculates various molecular descriptors, such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds.

-

-

Prediction of Pharmacokinetic Properties:

-

Absorption: Models are used to predict properties like human intestinal absorption (HIA) and Caco-2 cell permeability.

-

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

-

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is predicted.

-

Excretion: Renal clearance and other excretion pathways may be predicted.

-

-

Toxicity Prediction:

-

Various toxicity endpoints are predicted, such as mutagenicity (e.g., AMES test), carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

-

-

Drug-Likeness Evaluation:

-

The calculated properties are evaluated against established rules of thumb for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential as an oral drug candidate.

-

Visualizing Theoretical Workflows and Pathways

Diagrams are essential for illustrating the logical flow of computational experiments and the biological context of drug targets. The following diagrams were generated using Graphviz (DOT language) to meet the specified requirements.

Caption: A typical workflow for the in silico design and evaluation of 2-aminobenzothiazole derivatives.

Caption: A flowchart illustrating the key steps in a DFT-based theoretical study of a molecule.

Caption: The PI3K/Akt/mTOR pathway, a key target for anticancer 2-aminobenzothiazole derivatives.

References

- 1. proteobiojournal.com [proteobiojournal.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 8. scispace.com [scispace.com]

- 9. medium.com [medium.com]

- 10. drugpatentwatch.com [drugpatentwatch.com]

- 11. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

- 12. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Amino-4-ethoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis history of 2-Amino-4-ethoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry. The document details the historical context of benzothiazole chemistry, outlines the primary synthetic methodologies for 2-aminobenzothiazole derivatives, and presents available experimental data for this compound and its analogues. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Rise of the Benzothiazole Scaffold

The benzothiazole ring system, a bicyclic structure formed by the fusion of a benzene ring and a thiazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The journey of benzothiazole chemistry began in the late 19th century, with A.W. Hofmann's first synthesis of 2-substituted benzothiazoles in 1879.[2] A significant milestone was the discovery of 2-mercaptobenzothiazoles as effective rubber vulcanization accelerators in 1921.[2] However, it was in the latter half of the 20th century that the pharmacological potential of benzothiazoles, particularly the 2-aminobenzothiazole core, garnered significant attention.[3] The amino group at the 2-position provides a versatile handle for synthetic modifications, allowing for the exploration of vast chemical space in the quest for novel therapeutic agents.

Discovery of this compound: A Historical Perspective

Given this historical context, it is highly probable that this compound was first synthesized by applying the Hugerschoff reaction or a similar method to 3-ethoxyphenylthiourea. The synthesis of this precursor would start from 3-ethoxyaniline.

Synthetic Methodologies

The synthesis of this compound and its analogues primarily relies on the formation of the thiazole ring fused to a benzene ring. The following sections detail the classical and modern approaches applicable to the synthesis of this target molecule.

The Hugerschoff Synthesis: A Classical Approach

The Hugerschoff reaction remains a cornerstone for the synthesis of 2-aminobenzothiazoles. The general mechanism involves the reaction of an arylthiourea with a halogen, typically bromine, in a solvent like chloroform or acetic acid.

General Reaction Scheme:

References

The Multifaceted Biological Activities of 2-Aminobenzothiazoles: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive review of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities of 2-aminobenzothiazole derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various 2-aminobenzothiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Lower IC50 values are indicative of higher potency.

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| OMS5 | A549 | Lung Cancer | 22.13 | [1] |

| MCF-7 | Breast Cancer | 39.51 | [1] | |

| OMS14 | A549 | Lung Cancer | 34.09 | [1] |

| MCF-7 | Breast Cancer | 61.03 | [1] | |

| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [1] |

| A549 | Lung Cancer | 9.62 | [1] | |

| A375 | Malignant Melanoma | 8.07 | [1] | |

| Compound 20 | HepG2 | Liver Cancer | 9.99 | [1] |

| HCT-116 | Colon Carcinoma | 7.44 | [1] | |

| MCF-7 | Breast Cancer | 8.27 | [1] | |

| Compounds 14-18 | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | Prostate, Breast, Lung, Colon, Breast | 0.315 - 2.66 | [2] |

| Compound 12 | MCF-7 | Breast Cancer | 2.49 | [2] |

| PC9 (mutant EGFR) | Lung Cancer | 1.05 | [2] | |

| HCC827 (mutant EGFR) | Lung Cancer | 3.43 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.[3]

-

Compound Treatment: The cells are then treated with serial dilutions of the 2-aminobenzothiazole derivatives and incubated for 48-72 hours.[3]

-

MTT Addition: Following incubation, MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[3]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]

Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway, particularly PI3Kγ and PI3Kδ, leading to the suppression of tumor growth.[5][6]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival.[2] Overexpression or mutation of EGFR is common in various cancers. Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of EGFR kinase activity.[2]

Caption: Inhibition of the EGFR signaling pathway by 2-aminobenzothiazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-Aminobenzothiazole derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microbial Strain | Gram (+/-) / Fungal | MIC (µg/mL) | Reference |

| Compound D | S. aureus | + | < 0.03 | [7] |

| MRSA | + | < 0.03 | [7] | |

| VISA | + | < 0.03 | [7] | |

| E. faecium | + | < 0.03 | [7] | |

| E. coli | - | 4-16 | [7] | |

| A. baumannii | - | 4-16 | [7] | |

| P. aeruginosa | - | 4-16 | [7] | |

| K. pneumoniae | - | 4-16 | [7] | |

| Compound E | S. aureus | + | < 0.03 | [7] |

| MRSA | + | < 0.03 | [7] | |

| VISA | + | < 0.03 | [7] | |

| E. faecium | + | < 0.03 | [7] | |

| E. coli | - | 4-16 | [7] | |

| A. baumannii | - | 4-16 | [7] | |

| P. aeruginosa | - | 4-16 | [7] | |

| K. pneumoniae | - | 4-16 | [7] | |

| Compounds 1n, 1o | Candida albicans | Fungal | 4-8 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[9][10]

-

Preparation of Microtiter Plates: A 96-well microtiter plate is prepared with serial two-fold dilutions of the 2-aminobenzothiazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[9]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[9]

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[11]

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 16-20 hours.[10]

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[9]

Caption: Workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. 2-Aminobenzothiazole derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to modulate inflammatory pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of 2-aminobenzothiazole derivatives are often evaluated using in vivo models, such as the carrageenan-induced paw edema assay, where the percentage of edema inhibition is a key parameter.

| Compound | Dose | Time after Carrageenan | % Inhibition of Edema | Reference |

| Compound 4c | 300 µmol/kg | 2 h | 35.9 | [12] |

| 4 h | 52.8 | [12] | ||

| Indomethacin | 10 mg/kg | 4 h | 57.66 | |

| Compound 1 | 200 mg/kg | 4 h | 96.31 | |

| Compound 3 | 200 mg/kg | 4 h | 99.69 |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for screening the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: The test 2-aminobenzothiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered to the animals, typically orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[12]

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Caption: Inhibition of COX-2 by 2-aminobenzothiazole derivatives, leading to reduced prostaglandin synthesis and anti-inflammatory effects.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Certain 2-aminobenzothiazole derivatives have shown promise as neuroprotective agents by targeting enzymes and pathways involved in the pathology of these disorders.

Quantitative Neuroprotective Activity Data

The neuroprotective potential of 2-aminobenzothiazole derivatives has been assessed by their ability to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), and to prevent the aggregation of amyloid-beta (Aβ) peptides, all of which are implicated in Alzheimer's disease.

| Compound ID | Target | IC50 (nM) | Reference |

| AChE Inhibition | |||

| 4f | AChE | 23.4 | [3] |

| 4m | AChE | 27.8 | [3] |

| Donepezil (Reference) | AChE | 20.1 | [3] |

| MAO-B Inhibition | |||

| 4f | MAO-B | 40.3 | [3] |

| 4m | MAO-B | 56.7 | [3] |

| Selegiline (Reference) | MAO-B | 37.4 | [3] |

| Aβ Aggregation Inhibition | |||

| 4f | Aβ (1-42) Aggregation | 167.5 | [3] |

| 4m | Aβ (1-42) Aggregation | 198.8 | [3] |

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.[11]

-

Induction of Neurotoxicity: Neuronal damage is induced by exposing the cells to neurotoxins such as hydrogen peroxide (H2O2) to model oxidative stress, or MPP+ to model Parkinson's disease.[11]

-

Compound Treatment: The differentiated SH-SY5Y cells are pre-treated with the 2-aminobenzothiazole derivatives before or during the exposure to the neurotoxin.[11]

-

Assessment of Neuroprotection: Cell viability is assessed using methods like the MTT assay. Additionally, markers of apoptosis (e.g., caspase-3 activity, Bax/Bcl-2 ratio) and inflammation (e.g., cytokine levels) can be measured.[11]

Caption: Experimental workflow for assessing the neuroprotective effects of 2-aminobenzothiazole derivatives in SH-SY5Y cells.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of neuroprotective effects of newly synthesized benzimidazolium salt against neurotoxicity in differentiated SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effects of metabotropic glutamate receptor group II and III activators against MPP(+)-induced cell death in human neuroblastoma SH-SY5Y cells: the impact of cell differentiation state - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility and Stability of 2-Amino-4-ethoxybenzothiazole

Introduction to 2-Amino-4-ethoxybenzothiazole

This compound is a heterocyclic organic compound belonging to the benzothiazole class.[1] Its structure, featuring a fused benzene and thiazole ring system with an amino group at the 2-position and an ethoxy group at the 4-position, suggests its potential utility in medicinal chemistry and materials science.[1] Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The ethoxy substituent at the 4-position is likely to influence the molecule's lipophilicity and, consequently, its solubility and bioavailability.[1]

The general synthesis of 2-aminobenzothiazoles can be achieved through methods such as the cyclization of arylthioureas.[2][3] For this compound, a potential synthetic route involves the condensation of 2-aminothiophenol with ethyl chloroacetate.[1] Given its potential applications, a thorough understanding of its solubility and stability is crucial for formulation development, storage, and ensuring its efficacy and safety in any application.

Physicochemical Properties of this compound and Its Analogs

While specific data for this compound is unavailable, the properties of its methyl and methoxy analogs provide valuable insights into its expected behavior.

| Property | 2-Amino-4-methylbenzothiazole | 2-Amino-4-methoxybenzothiazole | This compound (Predicted) |

| Molecular Formula | C8H8N2S | C8H8N2OS | C9H10N2OS |

| Molecular Weight | 164.23 g/mol | 180.23 g/mol | 194.25 g/mol [1] |

| Appearance | White to off-white crystalline powder | Beige chunky solid | Solid (predicted) |

| Melting Point | 137-139 °C | 153-155 °C | Not available |

| Aqueous Solubility | < 1 mg/mL | < 1 mg/mL | Likely poorly soluble in water |

| Organic Solvent Solubility | Soluble in ethanol | Soluble in organic solvents | Likely soluble in common organic solvents (e.g., DMSO, DMF, alcohols) |

| Stability | Sensitive to moisture | Not specified | Expected to be sensitive to moisture and potentially light and extreme pH |

Experimental Protocols

Determination of Aqueous and Organic Solubility (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in various solvents, a fundamental parameter for drug development.

Materials:

-

This compound

-

Purified water (e.g., Milli-Q)

-

Selected organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)

-

Phosphate buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the desired solvent (e.g., water, PBS, ethanol).

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are disturbed.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in each solvent based on the concentration determined from the calibration curve and the dilution factor.

-

Stability Assessment Following ICH Guidelines

This protocol describes a systematic approach to evaluate the stability of this compound under various environmental conditions, as recommended by the International Council for Harmonisation (ICH).

Materials:

-

This compound (solid form and in solution)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate packaging for the compound (e.g., sealed glass vials)

-

HPLC system for purity and degradation product analysis

-

Mass spectrometer (MS) for identification of degradation products

-

Other analytical instruments as needed (e.g., for appearance, dissolution)

Procedure:

-

Long-Term Stability Study:

-

Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH.

-

Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Intermediate Stability Study (if significant change is observed in accelerated studies):

-

Storage Conditions: 30 °C ± 2 °C / 65% RH ± 5% RH.

-

Testing Frequency: 0, 3, 6, 9, and 12 months.

-

-

Accelerated Stability Study:

-

Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.

-

Testing Frequency: 0, 1, 2, 3, and 6 months.

-

-

Forced Degradation (Stress Testing):

-

Acidic Conditions: Expose the compound to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Basic Conditions: Expose the compound to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Conditions: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

-

Analysis at Each Time Point:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay and Purity: Use a stability-indicating HPLC method to determine the amount of the active substance and the presence of any degradation products.

-

Identification of Degradation Products: If significant degradation is observed, use techniques like LC-MS to identify the structure of the degradation products.

-

Visualized Workflows and Pathways

Physicochemical Characterization Workflow

The following diagram illustrates a comprehensive workflow for the physicochemical characterization of a novel benzothiazole derivative like this compound.

Caption: Physicochemical characterization workflow for a novel benzothiazole.

Hypothetical Degradation Pathway

This diagram presents a hypothetical degradation pathway for this compound under stress conditions. This is a predictive illustration and requires experimental validation.

Caption: Hypothetical degradation pathways for this compound.

Conclusion

While specific experimental data on the solubility and stability of this compound are yet to be published, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging data from close structural analogs, it is predicted that this compound is a poorly water-soluble compound, likely soluble in organic solvents, and may exhibit sensitivity to environmental factors such as moisture. The detailed experimental protocols for solubility and stability testing provide a clear path for the empirical determination of these critical parameters. The visualized workflows offer a strategic approach to its physicochemical characterization. The elucidation of its definitive solubility and stability profiles through these experimental means is an essential next step in unlocking the full potential of this promising benzothiazole derivative.

References

The Tautomeric Landscape of 2-Aminobenzothiazole

An In-depth Technical Guide to Tautomerism in 2-Aminobenzothiazole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core principles of tautomerism in 2-aminobenzothiazole derivatives. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their physicochemical properties, with tautomerism playing a pivotal role.[1] This document details the tautomeric forms, their relative stability, the experimental and computational methods used for their study, and the influence of this phenomenon on biological interactions.

2-Aminobenzothiazole and its derivatives primarily exist in a dynamic equilibrium between two principal tautomeric forms: the amino form and the imino form.[1] The imino form can be further subdivided into cis and trans geometric isomers based on the orientation around the exocyclic C=N double bond.[1][3]

Computational and experimental studies have consistently demonstrated that the amino tautomer is the most stable form under most conditions.[1][4] This pronounced stability is largely attributed to the preservation of the aromaticity within the benzothiazole ring system in this configuration.[1] The interconversion involves a proton transfer between the exocyclic amino group and the endocyclic nitrogen atom.

References

Crystal Structure of 2-Aminobenzothiazole Derivatives: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield specific crystal structure data for 2-Amino-4-ethoxybenzothiazole. This guide, therefore, presents a detailed analysis of the crystal structures of closely related and representative 2-aminobenzothiazole derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The methodologies and structural features discussed are broadly applicable to this class of compounds.

Introduction